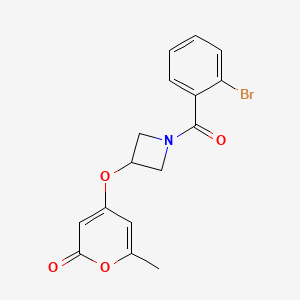

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole-4-carboxylic acid, which is a core structure in various research studies due to its biological importance and potential applications in medicinal chemistry. Pyrazole derivatives have been extensively studied for their diverse biological activities, including antifungal, antibacterial, and antioxidant properties, as well as their potential use in nonlinear optical materials and molecular docking studies.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used as starting materials . Similarly, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involves a Knoevenagel approach followed by cyclocondensation with phenylhydrazine hydrochloride . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Density functional theory (DFT) calculations are commonly used to compare experimental data with theoretical predictions, providing insights into the electronic structure and molecular conformations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions, as demonstrated by the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amides and esters . These reactions are typically carried out in organic solvents such as benzene or toluene and can be catalyzed by bases like pyridine. The reaction mechanisms can be studied using quantum-chemical calculations to understand the interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and stability. Polarographic studies can reveal the electrochemical behavior of these compounds in various solvent mixtures, providing insights into their redox properties . Additionally, the nonlinear optical properties of pyrazole derivatives can be attributed to small energy gaps between the frontier molecular orbitals .

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Studies

- Pyrazole-4-carboxylic acid derivatives, including compounds related to 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been extensively studied for their structural and spectral properties. These investigations often combine experimental techniques like NMR, FT-IR spectroscopy, and X-ray diffraction with theoretical studies using density functional theory (DFT) (Viveka et al., 2016).

Functionalization Reactions

- Functionalization reactions of similar pyrazole carboxylic acids have been explored, focusing on reactions with aminophenols and other derivatives. These studies are crucial for understanding the chemical reactivity and potential applications of these compounds (Yıldırım & Kandemirli, 2006).

Optical Nonlinearity and Potential NLO Materials

- N-substituted pyrazole carboxylates, related to the compound , have been synthesized and evaluated for their optical nonlinearity using techniques like the z-scan technique. These compounds show potential for optical limiting applications, which are important in photonics and laser technology (Chandrakantha et al., 2013).

Molecular Conformation and Hydrogen Bonding

- Studies on pyrazole dicarboxylate derivatives have provided insights into their molecular conformation and hydrogen bonding patterns. Such research is fundamental for understanding the crystal engineering and material properties of these compounds (Asma et al., 2018).

Synthesis of Biologically Active Compounds

- The synthesis of 3-phenyl-1H-pyrazole derivatives, including processes and optimization methods, has been researched for developing biologically active compounds. This area of research is significant in medicinal chemistry, especially for creating novel therapeutics (Liu, Xu, & Xiong, 2017).

Antibacterial Activities of Metal Complexes

- Metal complexes using phenyl substituted pyrazole carboxylates have been synthesized and tested for their antibacterial activities. Such studies contribute to the development of new antimicrobial agents (Liu et al., 2014).

Cancer Treatment Potential

- Pyrazole carboxylic acid derivatives have been explored as part of cancer treatment research, particularly in the context of Aurora kinase inhibitors. This highlights the potential therapeutic applications of these compounds in oncology (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition and Antimicrobial Applications

- Pyrazole derivatives have been investigated for their applications in corrosion inhibition and antimicrobial activities. This research is vital for industrial applications, especially in materials science and bioengineering (Sayed et al., 2018).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)16-15(17(20)21)11-19(18-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZZVNJBDDMPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

![7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3010216.png)

![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010224.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)